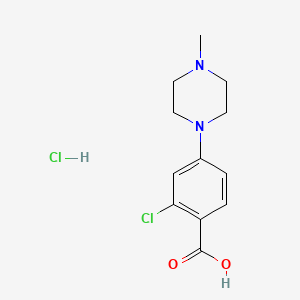

2-Chloro-4-(4-methylpiperazin-1-yl)benzoic acid hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“2-Chloro-4-(4-methylpiperazin-1-yl)benzoic acid hydrochloride” is a compound useful in organic synthesis . It is a versatile chemical compound utilized in diverse scientific research applications .

Synthesis Analysis

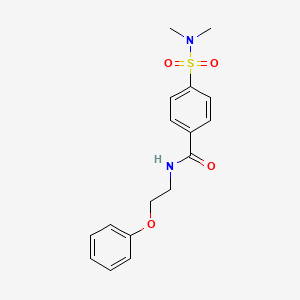

The synthesis of this compound involves the coupling of amine and carboxylic acid precursors using N, N′-carbonyldiimidazole (CDI) as a condensing agent . The intermediates in the synthesis of this compound have been synthesized by novel efficient methods .Molecular Structure Analysis

The molecular formula of “2-Chloro-4-(4-methylpiperazin-1-yl)benzoic acid hydrochloride” is C13H20Cl2N2O2 .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the condensation of two key intermediates by heating in a large volume of pyridine, which is necessary to bind the hydrogen chloride liberated in the reaction .Physical And Chemical Properties Analysis

This compound is a white to yellow solid . It has a molecular weight of 291.18 . The storage temperature is 2-8°C .Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

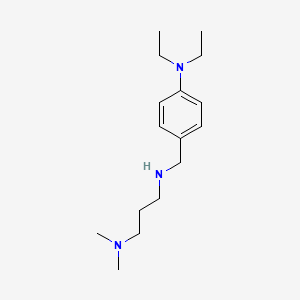

- Synthesis Methodology : One study detailed the synthesis of a compound closely related to 2-Chloro-4-(4-methylpiperazin-1-yl)benzoic acid hydrochloride, highlighting the effects of different bromine agents and initiators on bromination, as well as the impact of material ratio, temperature, and time on amination (Lu Xiao-qin, 2010).

- Alternative Synthesis Approach : Another study elaborated a simple and efficient in situ synthesis of a similar compound, which is a key precursor for imatinib, through direct reductive alkylation (E. Koroleva et al., 2012).

Biochemical and Pharmacological Studies

- Metabolism Study : Research on the metabolism of a compound structurally related to 2-Chloro-4-(4-methylpiperazin-1-yl)benzoic acid hydrochloride in rat bile was conducted, showing extensive metabolism and the identification of various metabolites (Xiaomei Jiang et al., 2007).

- Neurochemical Study : A study focused on synthesizing N-methylpiperazinopyrido benzoxa- and benzothiazepine derivatives, measuring their affinities for different receptors, and assessing their behavioral effects, which could contribute to understanding the neurochemical profile of such compounds (J F Liégeois et al., 1994).

Crystallography and Molecular Structure

- Crystal Structure Analysis : The crystal structure of a salt formed by cocrystallization of a related compound and picric acid was analyzed, providing insights into its molecular conformation (Hongqi Li et al., 2009).

Spectroscopic and Theoretical Investigations

- Spectroscopic and Theoretical Analysis : A comprehensive study of the experimental and theoretical spectra of a structurally similar molecule was carried out using Hartree-Fock and Density Function Theory methods, aiding in understanding the molecular structure and vibrational frequencies (E. Taşal & Mustafa Kumalar, 2010).

Miscellaneous Applications

- Photodecomposition Study : Research on the ultraviolet irradiation of chlorobenzoic acids, closely related to the compound , provided insights into the chemical transformations under specific conditions (D. Crosby & E. Leitis, 1969).

Safety and Hazards

The safety information available indicates that this compound may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include wearing protective gloves/eye protection/face protection and rinsing cautiously with water for several minutes in case of contact with eyes .

Propiedades

IUPAC Name |

2-chloro-4-(4-methylpiperazin-1-yl)benzoic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15ClN2O2.ClH/c1-14-4-6-15(7-5-14)9-2-3-10(12(16)17)11(13)8-9;/h2-3,8H,4-7H2,1H3,(H,16,17);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUTSMIOXCAEEJZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=CC(=C(C=C2)C(=O)O)Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16Cl2N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-4-(4-methylpiperazin-1-yl)benzoic acid hydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(E)-2-(2,4-dimethoxyphenyl)ethenyl]-1-methylpyridin-1-ium iodide](/img/structure/B2355554.png)

![2-chloro-N-[2-(2-methoxyethoxy)ethyl]-6-(trifluoromethyl)pyridine-4-carboxamide](/img/structure/B2355556.png)

![1-[(5-Chloropyridin-3-yl)methyl]-3,4-dihydro-2H-quinolin-3-amine](/img/structure/B2355558.png)

![4-(4-fluorobenzyl)-1-[3-oxo-3-(4-pyrimidin-2-ylpiperazin-1-yl)propyl][1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B2355559.png)

![1-[(4-Propylphenyl)sulfonyl]piperazine](/img/structure/B2355561.png)

![4-cyano-N-[(1-methylpiperidin-4-yl)methyl]benzamide](/img/structure/B2355566.png)

![Ethyl 5-(4-fluoro-2-methylphenylsulfonamido)-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B2355567.png)

![3-Phenyl-1-[(3-phenylimidazo[1,5-a]pyridin-1-yl)methyl]imidazo[1,5-a]pyridine](/img/structure/B2355571.png)

![tert-butyl N-[(3R,4R)-4-methoxypiperidin-3-yl]carbamate hemioxalate](/img/structure/B2355573.png)